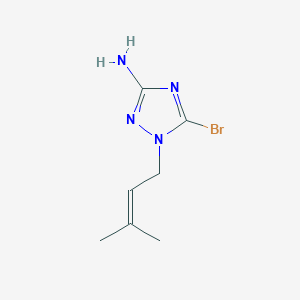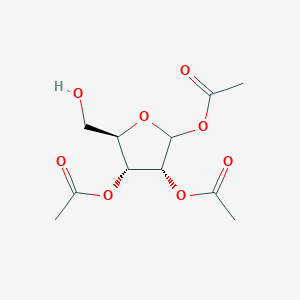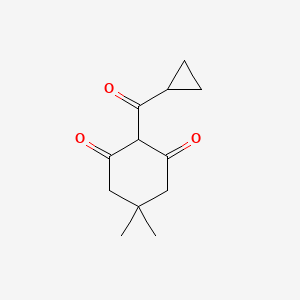
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H16O3 It is a derivative of 1,3-cyclohexanedione, featuring a cyclopropane ring and two methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione typically involves the Michael addition of diethyl malonate with mesityl oxide (4-methylpent-3-en-2-one), followed by an intramolecular Claisen condensation. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The product is then hydrolyzed and decarboxylated to yield the desired cyclic diketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its role in forming complex organic molecules and its potential biological activities .
Comparison with Similar Compounds
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): Both compounds share the cyclohexanedione core structure, but this compound has an additional cyclopropane ring, which imparts unique reactivity and properties.
Cyclohexane-1,3-dione: This simpler compound lacks the methyl and cyclopropane substituents, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-12(2)5-8(13)10(9(14)6-12)11(15)7-3-4-7/h7,10H,3-6H2,1-2H3 |
InChI Key |
UHTUFZXRTMRXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
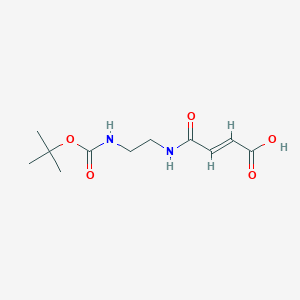

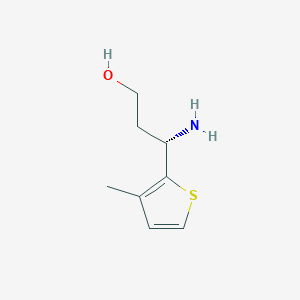
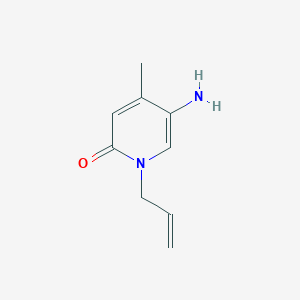
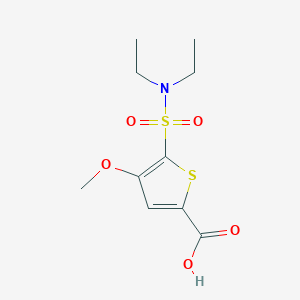
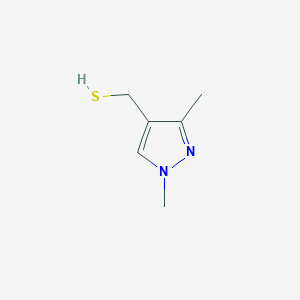
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
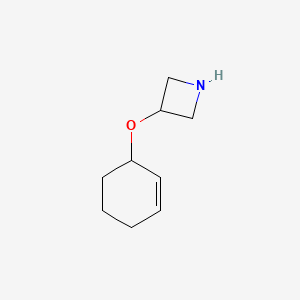
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
